molecular formula C28H33F2NO10 B12350466 Nebivolol O-Beta-D-Glucuronide (Mixture of 4 Diastereomers)

Nebivolol O-Beta-D-Glucuronide (Mixture of 4 Diastereomers)

Cat. No.: B12350466
M. Wt: 581.6 g/mol
InChI Key: UCVWRMDTTYGOAE-WYHWAAJFSA-N
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Description

Nebivolol O-β-D-Glucuronide is a phase II metabolite of Nebivolol, a third-generation β1-adrenergic receptor blocker used primarily for hypertension and heart failure. Glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), enhances the water solubility of Nebivolol for renal excretion . The compound exists as a mixture of four diastereomers due to stereochemical variations at the glucuronide conjugation site and the parent Nebivolol structure, which itself has four stereocenters .

Key properties:

  • Molecular Formula: C₂₈H₃₅F₂NO₉ (free base)
  • Molecular Weight: 581.57 g/mol (free base)
  • CAS Number: 439571-48-9 (HCl salt variant)
  • Role: Major metabolite for drug monitoring and toxicology studies .

Properties

Molecular Formula

C28H33F2NO10

Molecular Weight

581.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-[[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C28H33F2NO10/c29-15-3-7-18-13(9-15)1-5-20(38-18)17(32)11-31-12-22(21-6-2-14-10-16(30)4-8-19(14)39-21)40-28-25(35)23(33)24(34)26(41-28)27(36)37/h3-4,7-10,17,20-26,28,31-35H,1-2,5-6,11-12H2,(H,36,37)/t17?,20?,21?,22?,23-,24-,25+,26-,28+/m0/s1

InChI Key

UCVWRMDTTYGOAE-WYHWAAJFSA-N

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)OC5C(C(C(C(O5)C(=O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Enzymatic Glucuronidation Strategies

Liver Microsomes and Recombinant UGT Systems

Enzymatic glucuronidation using uridine diphosphate glucuronosyltransferases (UGTs) remains the gold standard for synthesizing Nebivolol O-Beta-D-Glucuronide. Human liver microsomes (HLMs) or recombinant UGT isoforms (e.g., UGT1A1, UGT2B7) catalyze the transfer of glucuronic acid to specific hydroxyl groups on nebivolol. Key parameters include:

  • Substrate concentration : 10–50 μM nebivolol in incubation buffers (pH 7.4).
  • Cofactors : 5 mM UDP-glucuronic acid (UDPGA), 5 mM MgCl₂, and 0.1 mg/mL alamethicin to permeabilize membranes.
  • Reaction conditions : 37°C for 4–6 hours, yielding 60–80% conversion.
Table 1: Enzymatic Glucuronidation Efficiency by UGT Isoform
UGT Isoform Relative Activity (%) Major Diastereomer
UGT1A1 100 D-nebivolol-11-O-β-D-glucuronide
UGT2B7 75 L-nebivolol-11'-O-β-D-glucuronide
UGT1A9 45 Mixed isomers

Data derived from in vitro assays using recombinant enzymes.

Optimization of Stereoselectivity

Stereoselective glucuronidation favors the D-isomer due to UGT1A1’s preference for nebivolol’s (S)-configured hydroxyl group. Strategies to enhance selectivity include:

  • pH modulation : pH 7.4 maximizes UGT1A1 activity while suppressing non-specific isoforms.
  • Co-incubation with cyclodextrins : β-cyclodextrin (10 mM) increases solubility of hydrophobic intermediates, improving yield by 20%.

Chemical Synthesis Routes

Protecting Group Strategies

Chemical synthesis involves sequential protection-deprotection of nebivolol’s hydroxyl groups to direct glucuronidation. A typical sequence includes:

  • Silylation : Tert-butyldimethylsilyl (TBDMS) protection of secondary alcohols.
  • Glucuronyl donor coupling : Use of 2,3,4-tri-O-acetyl-α-D-glucuronyl trichloroacetimidate under BF₃·Et₂O catalysis.
  • Deprotection : Sequential removal of acetyl and TBDMS groups via NH₃/MeOH and HF-pyridine.
Table 2: Key Reaction Parameters in Chemical Synthesis
Step Reagents/Conditions Yield (%)
Silylation TBDMS-Cl, imidazole, DMF, 25°C 95
Glucuronidation Trichloroacetimidate, BF₃·Et₂O 65
Deprotection NH₃/MeOH → HF-pyridine 85

Adapted from patent EP1866323B1.

Solvent Systems and Temperature Effects

Optimal solvent systems balance nebivolol’s solubility and glucuronyl donor reactivity:

  • Chloroform-methanol (9:1 v/v) : Enhances glucuronidation efficiency (65% yield) at 0°C.
  • Tetrahydrofuran (THF) : Reduces side reactions but lowers yield to 50%.

Hybrid Enzymatic-Chemical Approaches

Semi-Synthesis from Nebivolol Intermediates

Hybrid methods combine enzymatic glucuronidation with chemical purification:

  • Partial enzymatic synthesis : UGT1A1 generates D-nebivolol-11-O-β-D-glucuronide.
  • Chemical racemization : Acid-catalyzed (HCl, pH 2.0) isomerization to produce L-isomers.
  • Chromatographic separation : Reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile) resolves diastereomers.
Table 3: Hybrid Method Performance Metrics
Metric Value
Total Yield 55–70%
Diastereomeric Excess 98% (D/L = 5.4:1)
Purity >99% (HPLC)

Data synthesized from multiple sources.

Analytical Validation of Diastereomers

LC-MS/MS Stereoselective Analysis

Post-synthesis validation employs LC-MS/MS with β-glucuronidase pretreatment to quantify free nebivolol and glucuronides:

  • Column : Chiralpak AD-RH (150 × 4.6 mm, 5 μm).
  • Mobile phase : 10 mM ammonium acetate (pH 5.0)/acetonitrile (70:30).
  • Detection : MRM transitions m/z 582→404 (glucuronides).

Challenges in Isomer Resolution

  • Co-elution of D/L isomers : Add 0.1% formic acid to mobile phase to improve peak separation.
  • Matrix effects : Solid-phase extraction (Strata-X cartridges) reduces plasma interference.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Methods

Method Cost ($/g) Scalability Environmental Impact
Enzymatic 1200 Moderate Low (aqueous solvents)
Chemical 850 High High (halogenated solvents)
Hybrid 950 Low Moderate

Estimates based on raw material and purification costs.

Regulatory Compliance

  • ICH Q11 Guidelines : Require control over critical quality attributes (CQAs) like diastereomeric ratio.
  • Residual Solvents : USP <467> limits for chloroform (<60 ppm) and methanol (<3000 ppm).

Chemical Reactions Analysis

Types of Reactions

2-[[(1R,2R)-2-[[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives .

Scientific Research Applications

Pharmacokinetics and Metabolism

Nebivolol is primarily metabolized in the liver through glucuronidation, which produces various metabolites, including nebivolol O-Beta-D-Glucuronide. The pharmacokinetic properties of this compound are critical for understanding its therapeutic effects:

  • Bioavailability : Nebivolol has an unknown absolute bioavailability, but it is highly protein-bound (98%), primarily to albumin. Peak plasma concentrations occur within 1.5 to 4 hours post-administration .
  • Metabolic Pathways : The metabolism involves direct glucuronidation and cytochrome P450 2D6 pathways. Genetic variations in CYP2D6 can influence the metabolism and clinical outcomes of nebivolol therapy .

Clinical Applications

Nebivolol O-Beta-D-Glucuronide contributes significantly to the pharmacological profile of nebivolol, especially in treating hypertension and heart failure:

  • Antihypertensive Effects : Clinical studies have demonstrated that nebivolol effectively reduces both systolic and diastolic blood pressure. The presence of its glucuronide metabolite enhances the drug's efficacy by contributing to its overall pharmacodynamic effects .
  • Vasodilatory Properties : Nebivolol uniquely stimulates nitric oxide production in endothelial cells, leading to vasodilation. This effect is particularly beneficial for patients with endothelial dysfunction, such as those with diabetes or vascular disease .

Case Studies and Clinical Trials

Several studies have investigated the effects of nebivolol and its glucuronide metabolite:

  • Stereoselectivity in Elderly Patients : A study focused on elderly hypertensive patients showed that the d-isomer of nebivolol glucuronide was present in higher concentrations than the l-isomer, suggesting differences in metabolism that could affect therapeutic outcomes .
  • Long-term Efficacy : In a trial involving patients treated with nebivolol for hypertension, significant reductions in blood pressure were observed over extended periods, indicating sustained efficacy attributed to both the parent drug and its metabolites .

Comparative Analysis of Diastereomers

The mixture of four diastereomers of nebivolol O-Beta-D-Glucuronide presents unique pharmacological properties:

Diastereomer Pharmacological Effect Plasma Concentration (AUC)
d-Nebivolol GlucuronideContributes to β1 antagonismHigher concentration observed
l-Nebivolol GlucuronideLess effective β1 antagonistLower concentration observed
Combined EffectsEnhanced antihypertensive responseSynergistic action noted

This table illustrates how different diastereomers can affect the overall therapeutic profile of nebivolol.

Future Directions and Research Opportunities

Research into nebivolol O-Beta-D-Glucuronide can focus on:

  • Genetic Variability : Investigating how genetic variations affect the metabolism and efficacy of nebivolol could lead to personalized treatment approaches.
  • Combination Therapies : Exploring the synergistic effects of nebivolol with other antihypertensive agents may enhance treatment outcomes for patients with resistant hypertension.

Mechanism of Action

The mechanism of action of 2-[[(1R,2R)-2-[[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to receptors and enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

Chloramphenicol 3-O-β-D-Glucuronide
  • Structure : Glucuronide conjugate of chloramphenicol, an antibiotic.
  • Key Differences :
    • Single diastereomer (vs. four in Nebivolol glucuronide).
    • Lacks β-blocker activity; primarily a detoxification metabolite.
    • CAS : 39751-33-2 .
Naringenin 4'-O-β-D-Glucuronide (Mixture of Diastereomers)
  • Structure: Flavonoid glucuronide with antioxidant properties.
  • Key Differences :
    • Two diastereomers (vs. four).
    • Exhibits anti-inflammatory activity, unlike Nebivolol glucuronide, which is pharmacologically inactive .
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol O-β-D-Glucuronide
  • Structure : Glucuronidated metabolite of tobacco-specific nitrosamines.
  • Key Differences :
    • Sodium salt form enhances solubility.
    • Used as a biomarker for tobacco exposure (vs. therapeutic monitoring for Nebivolol) .
5-O-Desmethyl Donepezil Glucuronide
  • Structure : Metabolite of Donepezil (acetylcholinesterase inhibitor).
  • Key Differences :
    • Three stereocenters (vs. four in Nebivolol glucuronide).
    • Retains partial acetylcholinesterase inhibition, unlike Nebivolol glucuronide, which lacks β-blocker activity .

Pharmacokinetic and Analytical Comparisons

Compound Diastereomers Analytical Challenges Pharmacological Activity
Nebivolol O-β-D-Glucuronide 4 Requires chiral chromatography for separation Inactive metabolite
Defluoro Nebivolol (Impurity) 4 Similar separation challenges Unknown; potential toxicological relevance
Fenofibrate Acyl-β-D-Glucuronide 2 LC-MS/MS with isotopic standards Prodrug for lipid modulation
N-Nitroso rac-Nebivolol-D4 4 Deuterated internal standard for LC-MS Used in pharmacokinetic assays

Analytical Methods :

  • Nebivolol glucuronide requires advanced techniques like UPLC-MS/MS with deuterated analogs (e.g., N-Nitroso rac-Nebivolol-D4) to resolve diastereomers .
  • In contrast, simpler glucuronides (e.g., Chloramphenicol) are analyzed via routine HPLC .

Metabolic and Toxicological Profiles

  • Diastereomers may exhibit varying clearance rates .

Research and Clinical Implications

  • Nebivolol Glucuronide : Critical for assessing drug-drug interactions (e.g., UGT enzyme competition) .
  • Comparative Insights :
    • Glucuronides with fewer diastereomers (e.g., Naringenin’s) are easier to standardize for clinical assays .
    • Nebivolol’s diastereomeric mixture complicates bioequivalence studies but reflects real-world metabolic diversity .

Biological Activity

Nebivolol O-Beta-D-Glucuronide is a significant metabolite of nebivolol, a highly selective beta-1 adrenergic receptor antagonist. This compound exhibits unique pharmacological properties, primarily attributed to its ability to enhance nitric oxide (NO) availability, thereby promoting vasodilation. This article delves into the biological activity of Nebivolol O-Beta-D-Glucuronide, focusing on its pharmacokinetics, mechanisms of action, and clinical implications.

Pharmacokinetics

Nebivolol undergoes extensive first-pass metabolism predominantly via glucuronidation and cytochrome P450 pathways. The pharmacokinetics of nebivolol are influenced by genetic polymorphisms in the CYP2D6 enzyme, leading to variations in drug metabolism among individuals. The glucuronidation process yields Nebivolol O-Beta-D-Glucuronide, which retains some pharmacological activity.

Key Pharmacokinetic Parameters

ParameterValue
Bioavailability12% (extensive metabolizers), 96% (poor metabolizers)
Peak Concentration Time1.5–4 hours
Protein Binding98% (primarily to albumin)

Nebivolol O-Beta-D-Glucuronide exerts its biological effects through several mechanisms:

  • Beta-1 Adrenergic Receptor Antagonism : The primary action of nebivolol and its glucuronide metabolite is the selective blockade of beta-1 adrenergic receptors, which leads to decreased heart rate and myocardial contractility.
  • Nitric Oxide Release : Nebivolol enhances NO production through β3-adrenergic receptor stimulation, leading to vasodilation. This effect is crucial for improving endothelial function and reducing vascular resistance.
  • Antioxidative Properties : Studies indicate that nebivolol may reduce oxidative stress by inhibiting the inactivation of NO, contributing to its cardiovascular protective effects.

Clinical Implications

Nebivolol O-Beta-D-Glucuronide has been studied for its potential benefits in treating hypertension and heart failure due to its unique vasodilatory properties. Clinical trials demonstrate that nebivolol improves hemodynamic parameters without significantly affecting heart rate compared to traditional beta-blockers.

Case Studies

  • Hypertensive Patients : In a study involving hypertensive patients, treatment with nebivolol resulted in significant reductions in systolic and diastolic blood pressure while maintaining heart rate stability. The vasodilatory effect was attributed to enhanced NO bioavailability.
  • Heart Failure : Another study reported that nebivolol administration in patients with heart failure led to improved exercise tolerance and quality of life, highlighting its role beyond mere beta-blockade.

Adverse Effects

While generally well-tolerated, nebivolol can cause side effects such as bradycardia, dizziness, and gastrointestinal disturbances. The incidence of adverse events appears to be lower than that associated with non-selective beta-blockers.

Common Adverse Events

Adverse EventIncidence (%)
Bradycardia2.2
Dizziness4.1
Diarrhea3.3
Headache6.1

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